Iotrizoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide iotroxique implique plusieurs étapes. Une méthode courante consiste à iodiner l'acide 3,5-diaminobenzoïque, suivie de réactions d'acylation. Le processus implique généralement les étapes suivantes :

Iodation : L'acide 3,5-diaminobenzoïque est lié à la résine hydroxymethyl dans des conditions alcalines.

Formation du triiodure : Le monochlorure d'iode réagit avec le substrat lié pour former le triiodure.

Acylation : Le triiodure subit une acylation avec l'anhydride acétique pour former de l'acide iotroxique lié à la résine.

Désorption : Le produit final est obtenu en désorbant l'acide iotroxique de la résine en utilisant de l'acide trifluoroacétique.

Méthodes de production industrielle : La production industrielle de l'acide iotroxique suit des voies de synthèse similaires, mais à plus grande échelle, assurant une pureté et un rendement élevés. L'utilisation de méthodes en phase solide contribue à simplifier le processus de purification et à réduire les impuretés résiduelles .

Analyse Des Réactions Chimiques

Types de réactions : L'acide iotroxique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés iodés.

Réduction : Les réactions de réduction peuvent modifier les atomes d'iode, conduisant à des produits désiodés.

Substitution : Les réactions de substitution halogénée peuvent remplacer les atomes d'iode par d'autres halogènes ou groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions d'échange d'halogènes utilisent souvent des réactifs comme le chlore ou le brome en présence de catalyseurs.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés iodés et désiodés, qui peuvent être utilisés pour différentes applications en imagerie médicale et en recherche .

4. Applications de la recherche scientifique

L'acide iotroxique a plusieurs applications de recherche scientifique, notamment :

Imagerie médicale : En tant qu'agent de contraste iodé, il améliore la visibilité des structures internes lors des radiographies et des tomodensitogrammes (TDM).

Études biologiques : Il est utilisé dans les études impliquant la visualisation des vaisseaux sanguins, des organes et des tissus.

Recherche pharmaceutique : L'acide iotroxique est utilisé dans le développement de nouveaux agents de contraste et de techniques d'imagerie.

Applications industrielles : Il est utilisé dans la production de composés iodés de haute pureté pour diverses utilisations industrielles

5. Mécanisme d'action

Le mécanisme d'action de l'acide iotroxique implique sa forte teneur en iode, ce qui augmente l'absorption des rayons X. Lorsqu'il est administré à un patient, il circule dans la circulation sanguine et s'accumule dans des tissus spécifiques, améliorant le contraste dans les images radiographiques. Les cibles moléculaires comprennent les vaisseaux sanguins et les organes, où il fournit une imagerie claire et détaillée .

Composés similaires :

Acide diatrizoïque : Un autre agent de contraste iodé ayant des applications similaires en imagerie médicale.

Iohexol : Un agent de contraste iodé non ionique utilisé à des fins similaires.

Iopamidol : Un autre agent de contraste non ionique ayant des propriétés similaires.

Unicité : L'acide iotroxique est unique en raison de sa structure moléculaire spécifique, qui offre un contraste et une clarté élevés en imagerie. Sa méthode de synthèse en phase solide offre également des avantages en termes de pureté et de rendement par rapport aux autres agents de contraste iodés .

Applications De Recherche Scientifique

Iotrizoic acid has several scientific research applications, including:

Medical Imaging: As an iodinated contrast agent, it enhances the visibility of internal structures in X-ray and computed tomography (CT) scans.

Biological Studies: It is used in studies involving the visualization of blood vessels, organs, and tissues.

Pharmaceutical Research: this compound is used in the development of new contrast agents and imaging techniques.

Industrial Applications: It is employed in the production of high-purity iodinated compounds for various industrial uses

Mécanisme D'action

The mechanism of action of iotrizoic acid involves its high iodine content, which increases the absorption of X-rays. When administered to a patient, it circulates through the bloodstream and accumulates in specific tissues, enhancing the contrast in radiographic images. The molecular targets include blood vessels and organs, where it provides clear and detailed imaging .

Comparaison Avec Des Composés Similaires

Diatrizoic Acid: Another iodinated contrast agent with similar applications in medical imaging.

Iohexol: A non-ionic iodinated contrast agent used for similar purposes.

Iopamidol: Another non-ionic contrast agent with similar properties.

Uniqueness: Iotrizoic acid is unique due to its specific molecular structure, which provides high contrast and clarity in imaging. Its solid-phase synthesis method also offers advantages in terms of purity and yield compared to other iodinated contrast agents .

Propriétés

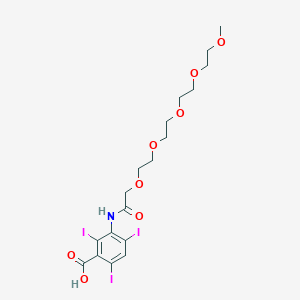

IUPAC Name |

2,4,6-triiodo-3-[[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3NO8/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-11-14(23)22-17-13(20)10-12(19)15(16(17)21)18(24)25/h10H,2-9,11H2,1H3,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUIYHKGHZRDJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCC(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166843 | |

| Record name | Iotrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16024-67-2 | |

| Record name | 2,4,6-Triiodo-3-[(1-oxo-3,6,9,12,15-pentaoxahexadec-1-yl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iotrizoic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iotrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOTRIZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3184855T90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.